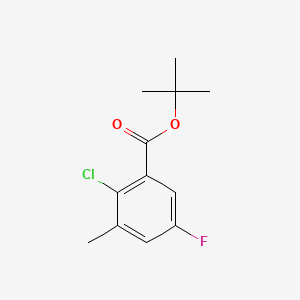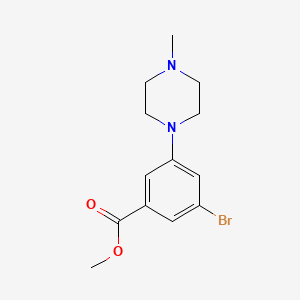
Methyl 3-bromo-5-(4-methylpiperazin-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromo-5-(4-methylpiperazin-1-yl)benzoate is an organic compound that features a brominated benzoate ester linked to a methylpiperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-(4-methylpiperazin-1-yl)benzoate typically involves the bromination of a benzoate ester followed by the introduction of the methylpiperazine group. One common method includes:
Bromination: The starting material, methyl benzoate, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield methyl 3-bromobenzoate.
Nucleophilic Substitution: The brominated ester is then reacted with 4-methylpiperazine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-bromo-5-(4-methylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to a variety of substituted products.
Oxidation and Reduction: The ester and piperazine moieties can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzoate, while oxidation can produce carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromo-5-(4-methylpiperazin-1-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound can be used to study the interactions of brominated benzoates with biological systems, including enzyme inhibition and receptor binding.
Materials Science: It serves as a building block for the development of novel materials with specific electronic or photonic properties.
Wirkmechanismus
The mechanism of action of Methyl 3-bromo-5-(4-methylpiperazin-1-yl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the piperazine ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-bromo-5-(4-methylpiperazin-1-yl)benzoate: Similar in structure but with variations in the substituents on the benzoate or piperazine rings.
Ethyl 3-bromo-5-(4-methylpiperazin-1-yl)benzoate: An ethyl ester analog with similar properties but different solubility and reactivity.
3-(4-Methylpiperazin-1-yl)methyl-5-bromo-1H-indole: A related compound with an indole core instead of a benzoate ester.
Uniqueness
This compound is unique due to its specific combination of a brominated benzoate ester and a methylpiperazine group. This structure imparts distinct chemical and biological properties, making it valuable for targeted applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C13H17BrN2O2 |
|---|---|
Molekulargewicht |
313.19 g/mol |
IUPAC-Name |
methyl 3-bromo-5-(4-methylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C13H17BrN2O2/c1-15-3-5-16(6-4-15)12-8-10(13(17)18-2)7-11(14)9-12/h7-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
HKLFYJWAYZPHGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=CC(=CC(=C2)C(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


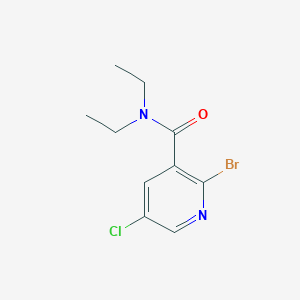
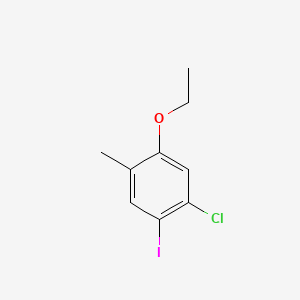







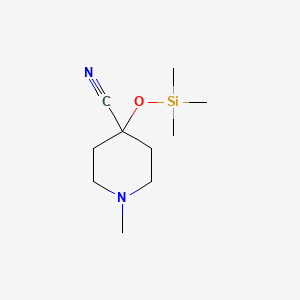


![2-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B14769896.png)
